Satavaptan falls under the category of vasopressin receptor antagonists, specifically targeting the V2 subtype. This classification is critical as it distinguishes it from other vasopressin receptor antagonists that may have different effects on V1a receptors, which are involved in vascular smooth muscle contraction and blood pressure regulation .
The synthesis of Satavaptan involves a convergent synthetic route, which is designed to efficiently combine multiple synthetic fragments into the final product. Key steps include:
Satavaptan's molecular formula is , and it features a complex structure characterized by a spirocyclic oxindole core. The key structural features include:
Satavaptan undergoes several chemical reactions during its synthesis and application:
Satavaptan functions primarily as a selective antagonist of the vasopressin V2 receptor. Its mechanism involves:
The physical and chemical properties of Satavaptan include:
Satavaptan has several notable applications in clinical medicine:
Satavaptan (developmental code SR121463) is a selective, non-peptide antagonist of arginine vasopressin (AVP) receptors, with primary activity directed at the V2 subtype. The V2 receptors are predominantly located in the renal collecting ducts, where they mediate water reabsorption via aquaporin-2 (AQP2) channel insertion. By competitively blocking AVP binding to V2 receptors, satavaptan inhibits adenylate cyclase activation and subsequent cAMP-dependent translocation of AQP2. This action reduces tubular water permeability, promoting aquaresis—the excretion of solute-free water—without significant electrolyte loss [1] [4].
Satavaptan's pharmacological specificity was demonstrated in radioligand binding assays, where it exhibited a 20-fold higher affinity for human V2 receptors (Ki = 1.3 nM) compared to V1a receptors (Ki = 27 nM). Minimal interaction occurs with V1b or oxytocin receptors, underscoring its selectivity [8] [10]. This precision differentiates it from non-selective vasopressin antagonists and underpins its therapeutic utility in water-retaining conditions like syndrome of inappropriate antidiuretic hormone secretion (SIADH) and cirrhotic ascites.
Table 1: Receptor Binding Affinity of Satavaptan
Receptor Type | Ki (nM) | Selectivity vs. V2 |
---|---|---|
V2 | 1.3 | Reference |
V1a | 27 | 20-fold lower affinity |
V1b | >1,000 | Negligible |
Oxytocin Receptor | >1,000 | Negligible |
The molecular structure of satavaptan (C33H45N3O8S) enables deep penetration into the transmembrane helix bundle of the V2 receptor. Unlike endogenous AVP, which binds extracellularly, satavaptan occupies a hydrophobic pocket near transmembrane helices 3, 5, and 6. This positioning allosterically disrupts Gs-protein coupling and prevents conformational activation of the receptor [6] [8]. Key structural features include:
This optimized binding profile results in an IC50 of 0.2 nM for human V2 receptors, significantly lower than other early-generation vaptans like lixivaptan (IC50 = 1.2 nM) [1] [9]. The drug’s oral bioavailability further allows consistent receptor engagement without requiring peptide backbone motifs typical of earlier antagonists.
Table 2: Key Chemical Interactions in Satavaptan-V2 Receptor Binding
Structural Motif | Target Residue | Interaction Type |
---|---|---|
Morpholinoethoxy group | Gln185 | Hydrogen bonding |
Spiroindole core | Phe307 | Hydrophobic stabilization |
Sulfonamide linker | Arg181 | Salt bridge |
N-tert-butyl benzamide | Ile130 | Van der Waals interactions |
Satavaptan’s pharmacological profile distinguishes it from both dual antagonists (e.g., conivaptan) and selective V2 antagonists (e.g., tolvaptan, lixivaptan) through three key aspects:
These properties position satavaptan as a specialized agent for chronic hyponatremia management, particularly where V1a-mediated effects (e.g., platelet aggregation, vascular tone) are undesirable.
Table 3: Mechanistic Comparison of Satavaptan with Other Vaptans
Parameter | Satavaptan | Tolvaptan | Lixivaptan | Conivaptan |
---|---|---|---|---|
Primary Target | V2 | V2 | V2 | V1a/V2 |
V2 Ki (nM) | 1.3 | 1.8 | 1.2 | 3.0 |
V1a Ki (nM) | 27 | 44 | 12 | 6.0 |
CYP3A4 Inhibition | Weak | Moderate | Weak | Strong |
The aquaresis induced by satavaptan is characterized by increased free water clearance (FWC) without significant natriuresis or kaliuresis. By blocking V2 receptors, satavaptan reduces cyclic AMP production in renal collecting ducts, leading to:
In patients with SIADH, satavaptan (25 mg/day) increased serum sodium by 6.6 mmol/L within 5 days and maintained this for 12 months. Similarly, cirrhotic patients exhibited reduced ascites recurrence (ascites volume: 2.06 L/week vs. placebo 2.82 L/week) due to sustained aquaresis [1] [2] [7]. This effect is mechanistically distinct from diuretics, which increase sodium excretion and risk electrolyte disturbances.
Table 4: Clinically Documented Effects of Satavaptan on Water Homeostasis
Parameter | Baseline | Post-Satavaptan | Change | Study Population |
---|---|---|---|---|
Urine Osmolality | 414 ± 148 mOsm/kg | 209 ± 55 mOsm/kg | -50%* | SIADH [1] |
Free Water Clearance | -0.36 ± 0.40 mL/min | 6.76 ± 7.61 mL/min | +7.12 mL/min* | Cirrhosis [9] |
Serum Sodium | 126 ± 2.9 mmol/L | 133 ± 4.9 mmol/L | +7 mmol/L* | Cirrhosis [7] |
Ascites Volume | 2.82 ± 0.48 L/week | 2.06 ± 0.40 L/week | -27%* | Cirrhosis [2] |
*Statistically significant (P < 0.05)
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8